molecular formula C23H29BClNO6 B2814372 N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester CAS No. 2377606-67-0

N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester

Cat. No. B2814372
CAS RN: 2377606-67-0
M. Wt: 461.75
InChI Key: NYNFWRXDXIOTLN-UHFFFAOYSA-N
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Description

“N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester” is a chemical compound with the molecular formula C23H29BClNO6. It is used as a building block in organic synthesis . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a boronic acid pinacol ester group, and a 4-chlorobenzyloxycarbonyl group . The molecular weight of the compound is 461.75.


Chemical Reactions Analysis

Pinacol boronic esters are known to undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed using a radical approach . The compound can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the removal of the boron moiety, allowing for further transformations. Notably, the hydromethylation sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Pharmaceutical Intermediates

Our compound finds application as a pharmaceutical intermediate . Its unique structure may contribute to the synthesis of novel drug candidates or derivatives.

Asymmetric Synthesis

Organoboron compounds play a crucial role in asymmetric synthesis. Enantioenriched organoboron compounds, when transformed into various functional groups, yield diverse molecules with high enantioselectivity . Our compound could be employed in such synthetic routes.

Boron-Based Cross-Coupling Reactions

Boron chemistry allows for diverse C–C bond formations. Pinacol boronic esters, due to their stability, have been used in conjunctive cross couplings and radical-polar crossover reactions . Our compound may participate in these reactions, contributing to the synthesis of complex molecules.

Total Synthesis

The formal total synthesis of natural products often involves challenging transformations. The protodeboronation of pinacol boronic esters has been utilized in the synthesis of δ-®-coniceine and indolizidine 209B . Our compound’s versatility could facilitate similar endeavors.

Boron-Mediated Functionalization

Boron moieties can be converted into various functional groups, including oxidations, aminations, halogenations, and alkenylations . Our compound’s boron center offers opportunities for diverse functionalization strategies.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid or its derivative acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is known for its mild and functional group tolerant conditions, making it a widely applied method for forming carbon-carbon bonds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is likely to participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure.

Pharmacokinetics

It’s important to note that boronic pinacol esters, a class of compounds to which this molecule belongs, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.

Result of Action

The products of the suzuki-miyaura cross-coupling reaction, which this compound is likely to participate in, can have various effects depending on their structure and the biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which this compound is present can affect its stability and, consequently, its efficacy.

Future Directions

The future directions in the research and application of this compound could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound’s potential use in new synthetic methodologies and its role in the synthesis of complex molecules could be areas of future exploration .

properties

IUPAC Name

1-O-tert-butyl 2-O-[(4-chlorophenyl)methyl] 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BClNO6/c1-21(2,3)30-20(28)26-13-16(24-31-22(4,5)23(6,7)32-24)12-18(26)19(27)29-14-15-8-10-17(25)11-9-15/h8-13H,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNFWRXDXIOTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester

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